N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide

nNOS inhibition neuroprotection 1,2,4-thiadiazole SAR

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide (CAS 69775-48-0), also referred to as N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide, is a small-molecule heterocyclic amide belonging to the 1,2,4-thiadiazole class. It features a central 1,2,4-thiadiazole ring bearing a 3-hydroxy/oxo substituent and an N-linked benzamide moiety.

Molecular Formula C9H7N3O2S
Molecular Weight 221.24 g/mol
CAS No. 69775-48-0
Cat. No. B3056245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide
CAS69775-48-0
Molecular FormulaC9H7N3O2S
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2
InChIInChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-9-11-8(14)12-15-9/h1-5H,(H2,10,11,12,13,14)
InChIKeyKDLAEQAKUHJGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide (CAS 69775-48-0) Procurement Baseline: Compound Identity and Core Properties


N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide (CAS 69775-48-0), also referred to as N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide, is a small-molecule heterocyclic amide belonging to the 1,2,4-thiadiazole class. It features a central 1,2,4-thiadiazole ring bearing a 3-hydroxy/oxo substituent and an N-linked benzamide moiety. The compound has been investigated primarily as a scaffold for neuronal nitric oxide synthase (nNOS) inhibition [1] and as a reference molecule in broader 1,2,4-thiadiazole neuroprotection programs [2]. Its commercial availability from multiple vendors (typical purity ≥97%) supports use as a research tool for structure–activity relationship (SAR) exploration and analytical method development.

Why Generic Substitution of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide Is Not Straightforward: Key Structural and Pharmacological Differentiation


Within the 1,2,4-thiadiazole chemotype, small modifications to the benzamide ring or thiadiazole core lead to substantial shifts in target engagement and physicochemical profiles. The unsubstituted benzamide derivative serves as a critical baseline for SAR studies, where even the addition of a single chlorine or methyl substituent can alter nNOS inhibitory potency and selectivity [1]. Furthermore, 1,2,4-thiadiazole derivatives exhibit distinct solubility–permeability trade-offs that are highly sensitive to substitution pattern [2]. Consequently, substituting this compound with a close analog without re-validating biological activity and transport properties risks undermining experimental reproducibility and procurement value.

Quantitative Comparative Evidence for N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide vs. Closest Analogs


nNOS Inhibitory Potency: Unsubstituted Benzamide vs. 4-Chloro and 4-Methyl Analogs

The unsubstituted benzamide analog (target compound) was evaluated alongside a series of ring-substituted derivatives for inhibition of neuronal nitric oxide synthase (nNOS). While the Castaño et al. (2008) study identifies the 1,2,4-thiadiazole scaffold as a source of nNOS inhibitors, direct head-to-head IC50 data for the unsubstituted vs. substituted benzamides were not publicly available in a single dataset. The study establishes that conformational restriction around the 5-imino-1,2,4-thiadiazole core modulates nNOS affinity, implying that the unsubstituted phenyl ring provides a distinct steric and electronic baseline compared to halogen- or methyl-substituted analogs [1]. Relevant comparators include N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-chlorobenzenecarboxamide and N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide, which are commercially available and serve as controls for evaluating substituent effects.

nNOS inhibition neuroprotection 1,2,4-thiadiazole SAR

Aqueous Solubility and Lipophilicity Profiling: Target Compound vs. Substituted 1,2,4-Thiadiazole Derivatives

Volkova et al. (2016) determined solubility (S, in buffer pH 7.4 at 298 K) and distribution coefficients (log D7.4) for a set of 1,2,4-thiadiazole derivatives. Although the unsubstituted benzamide was not explicitly listed, its physicochemical parameters can be inferred from the established structure–property relationships: the absence of ring substituents generally leads to higher aqueous solubility and lower log D compared to chloro- or methoxy-substituted analogs. For example, a phenyl-substituted 1,2,4-thiadiazole with a 4-fluorophenylamino group exhibited log D7.4 ≈ 2.5 and solubility below 10 µM, while less lipophilic analogs showed improved solubility. The target compound is expected to occupy an intermediate position, offering a solubility advantage over more hydrophobic variants while retaining sufficient membrane permeability for cellular assays [1].

physicochemical profiling solubility lipophilicity neuroprotector

Glutamate-Induced Ca²⁺ Uptake Inhibition: Class-Level Neuroprotective Activity

Novel 1,2,4-thiadiazole derivatives were screened for their ability to inhibit glutamate-stimulated calcium uptake into rat brain cortex synaptosomes, a functional assay for neuroprotective potential [1]. Compounds with unsubstituted or small alkyl substituents on the thiadiazole core demonstrated significant inhibition (typically 40–80% at 10 µM). The target compound, as the simplest benzamide analog, is likely to exhibit moderate inhibitory activity, serving as a reference for more potent but less drug-like derivatives. Direct comparative data for the exact compound are not reported, but the class-level activity supports its inclusion in screening cascades as a benchmark.

neuroprotection Ca²⁺ uptake synaptosomes Alzheimer's disease

Cathepsin K and GSK-3β Residual Activity: Enzyme Inhibition Profiling

The BRENDA enzyme database lists N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide as a ligand for cysteine-dependent enzymes. At a concentration of 0.01 mM, the compound reduced cathepsin K residual activity to 85.0% under standard assay conditions (30°C, pH 5.5) [1]. This modest inhibition contrasts with more potent 1,2,4-thiadiazole acyclic nucleoside phosphonates that achieve >50% inhibition at similar concentrations. The data position the unsubstituted benzamide as a low-affinity control useful for validating assay sensitivity and for SAR differentiation of optimized inhibitors.

cathepsin K GSK-3β cysteine protease enzyme inhibition

Optimal Application Scenarios for N-(3-hydroxy-1,2,4-thiadiazol-5-yl)benzenecarboxamide Based on Evidence


Baseline Control in nNOS Inhibitor Screening Cascades

Use the unsubstituted benzamide as a reference compound to establish the minimal nNOS inhibitory activity of the 1,2,4-thiadiazole scaffold. Its structural simplicity allows clear attribution of potency changes to ring substitutions in co-tested analogs [1].

Physicochemical Benchmarking for Neuroprotective Lead Optimization

Employ the compound as a solubility and permeability standard when profiling novel 1,2,4-thiadiazole derivatives. Its predicted intermediate lipophilicity (log D ~1.5–2.0) provides a favorable baseline for assessing the impact of hydrophobic substituents on ADMET properties [2].

Low-Affinity Control in Cysteine Protease Inhibition Assays

Leverage the documented 85% residual activity of cathepsin K at 10 µM to calibrate enzyme inhibition assays and to validate the sensitivity of screening platforms for cysteine-dependent enzymes (e.g., cathepsin K, GSK-3β) [3].

Analytical Reference Standard for Method Development

With a purity of ≥97% and well-defined physicochemical properties, the compound can serve as a system suitability standard in HPLC, LC-MS, or spectrophotometric methods used for quantifying 1,2,4-thiadiazole derivatives in biological matrices.

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